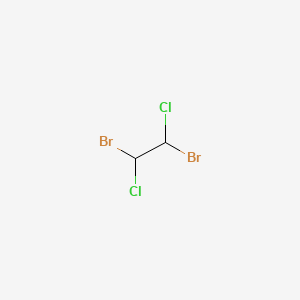

1,2-Dibromo-1,2-dichloroethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6193. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

683-68-1 |

|---|---|

Molecular Formula |

C2H2Br2Cl2 |

Molecular Weight |

256.75 g/mol |

IUPAC Name |

1,2-dibromo-1,2-dichloroethane |

InChI |

InChI=1S/C2H2Br2Cl2/c3-1(5)2(4)6/h1-2H |

InChI Key |

RJMDFMUPJANPGX-UHFFFAOYSA-N |

SMILES |

C(C(Cl)Br)(Cl)Br |

Canonical SMILES |

C(C(Cl)Br)(Cl)Br |

Other CAS No. |

683-68-1 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

1,2-DBDCE 1,2-dibromo-1,2-dichloroethane |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,2-Dibromo-1,2-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1,2-dichloroethane is a halogenated hydrocarbon with the chemical formula C₂H₂Br₂Cl₂. Due to the presence of both bromine and chlorine atoms, this compound exhibits unique physical and chemical properties that make it a subject of interest in organic synthesis and as an intermediate in the production of various chemicals. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its primary synthesis method. All quantitative data is presented in clear, structured tables for ease of reference.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | Units |

| Molecular Weight | 256.75 | g/mol |

| Boiling Point | 195 | °C |

| Melting Point | -26 to -27 | °C |

| Density | 2.135 | g/cm³ |

| Vapor Pressure | 0.9 | mmHg |

| Solubility in Water | Low | - |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, and benzene (B151609).[1] | - |

| Refractive Index | 1.5567 @ 20 °C | - |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a substance is a critical indicator of its purity. For this compound, which is a liquid at room temperature, this determination would be performed at sub-ambient temperatures.

Methodology: Capillary Method

-

Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a cooling bath (e.g., a mixture of dry ice and acetone).

-

Cooling and Observation: The bath is cooled slowly, and the temperature at which the liquid solidifies is recorded.

-

Melting Point Determination: The cooling bath is then allowed to warm up slowly. The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. This range represents the melting point. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[1]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Procedure: A small volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The liquid is heated gently.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the liquid.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask with a fitted glass stopper with a capillary tube through it) is accurately weighed.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is wiped off. The filled pycnometer is then weighed.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The mass of the pycnometer filled with the reference liquid is measured. The volume of the pycnometer can then be calculated.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Visual Miscibility Test

-

Qualitative Assessment in Water: To a test tube containing a small volume (e.g., 1 mL) of distilled water, a few drops of this compound are added. The test tube is shaken vigorously. The formation of two distinct layers indicates low solubility (immiscibility), while a clear, homogeneous solution indicates high solubility (miscibility).

-

Qualitative Assessment in Organic Solvents: The same procedure is repeated with various organic solvents such as ethanol, diethyl ether, acetone, and benzene to determine its solubility in these media.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

Methodology: Isoteniscope Method

-

Apparatus Setup: An isoteniscope, which consists of a bulb with a U-tube manometer attached, is filled with the sample liquid.

-

Procedure: The apparatus is placed in a temperature-controlled bath and connected to a pressure-measuring device and a vacuum pump. Air is removed from the system.

-

Data Collection: The temperature of the bath is varied, and the pressure at which the liquid and vapor phases are in equilibrium (indicated by the levels in the U-tube manometer being equal) is recorded at each temperature.

Synthesis of this compound

The most common method for the synthesis of this compound is the direct bromination of 1,2-dichloroethylene.[2] This reaction is an example of an electrophilic addition to an alkene.

Experimental Protocol: Bromination of 1,2-Dichloroethylene

-

Reactant Preparation: A known quantity of 1,2-dichloroethylene is dissolved in a suitable inert solvent (e.g., carbon tetrachloride) in a reaction flask.

-

Reaction Condition: The flask is cooled in an ice bath to control the exothermic reaction.

-

Addition of Bromine: A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise to the stirred solution of 1,2-dichloroethylene. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure completion. The solvent is then removed under reduced pressure (rotary evaporation).

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

-

Characterization: The identity and purity of the synthesized compound can be confirmed using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for its physicochemical characterization.

Caption: Synthesis of this compound.

Caption: Workflow for Physicochemical Characterization.

References

An In-Depth Technical Guide to 1,2-Dibromo-1,2-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dibromo-1,2-dichloroethane, a halogenated hydrocarbon of significant interest in synthetic chemistry. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety protocols. With a focus on its practical application for researchers and professionals in drug development, this guide aims to be a definitive resource for the safe and effective use of this versatile chemical intermediate.

Chemical Identity and Nomenclature

This compound is a saturated haloalkane characterized by the presence of both bromine and chlorine atoms on adjacent carbon atoms.

-

IUPAC Name: this compound

-

CAS Number: 683-68-1

-

Synonyms: 1,2-Dichloro-1,2-dibromoethane, Dibromodichloroethane

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, application in reactions, and for purification processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂Br₂Cl₂ | [1] |

| Molecular Weight | 256.75 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | -27 °C | |

| Boiling Point | 195 °C | |

| Density | 2.135 g/cm³ | |

| Refractive Index | 1.5662 (estimate) | |

| Solubility | Soluble in alcohol, ether, acetone, and benzene. Low solubility in water. | [2] |

Synthesis and Experimental Protocols

The most common and historically significant method for the synthesis of this compound is the direct bromination of 1,2-dichloroethylene.[3]

General Reaction Scheme

The synthesis involves the electrophilic addition of bromine across the double bond of 1,2-dichloroethylene. The reaction can be carried out using either the cis or trans isomer of the starting material, which may influence the stereochemical outcome of the product.

Illustrative Experimental Protocol

Materials:

-

1,2-Dichloroethylene

-

Liquid bromine

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve 1,2-dichloroethylene in an appropriate volume of an inert solvent.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add liquid bromine from the dropping funnel to the stirred solution of 1,2-dichloroethylene. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure completion.

-

The solvent can be removed under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure.

Note: This is a generalized procedure. Researchers should consult relevant literature and perform appropriate risk assessments before conducting this experiment. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, a single signal is expected for the two equivalent protons. The exact chemical shift would be influenced by the electronegativity of the adjacent halogens.

-

¹³C NMR: Similarly, a single signal is expected for the two equivalent carbon atoms.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

-

C-H stretching: Typically observed in the range of 2900-3000 cm⁻¹.

-

C-Cl stretching: Strong absorptions in the fingerprint region, generally between 600-800 cm⁻¹.

-

C-Br stretching: Strong absorptions in the lower frequency region of the fingerprint region, typically between 500-600 cm⁻¹.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a complex molecular ion peak pattern due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of halogen atoms and smaller neutral fragments.[6][7]

Reactivity and Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily owing to the reactivity of its carbon-halogen bonds.

Dehalogenation Reactions

The compound can undergo dehalogenation reactions to form halogenated ethylenes, which are valuable monomers and synthetic intermediates.[2]

Nucleophilic Substitution Reactions

The bromine and chlorine atoms can be displaced by nucleophiles, allowing for the introduction of a variety of functional groups. The presence of multiple halogens allows for sequential and selective substitution reactions under controlled conditions.

Use in the Synthesis of Biologically Relevant Molecules

While specific examples of the direct use of this compound in the synthesis of pharmaceuticals are not widely documented in readily available literature, its structural motif is relevant. Halogenated small molecules are of great interest in drug discovery for their ability to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. As a polyhalogenated ethane (B1197151) derivative, it serves as a building block for more complex halogenated scaffolds. Its analogous compound, 1,2-dibromoethane (B42909), is used in the synthesis of various organic compounds, including some that serve as precursors to fire retardants and in the preparation of certain Grignard reagents.[8]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with appropriate cartridges.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Signaling Pathways and Experimental Workflows

Given that this compound is primarily a synthetic intermediate, it is not known to be directly involved in biological signaling pathways. However, its metabolic fate, similar to other dihaloalkanes, may involve pathways that lead to cellular toxicity. For instance, related compounds like 1,2-dibromoethane and 1,2-dichloroethane (B1671644) can be metabolized by cytochrome P450 enzymes and through glutathione (B108866) conjugation, leading to reactive intermediates that can bind to macromolecules like DNA.

The following diagrams illustrate the primary synthesis route for this compound and a general workflow for its use in further synthetic applications.

References

- 1. This compound [stenutz.eu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 683-68-1 | Benchchem [benchchem.com]

- 4. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Ethane, 1,2-dibromo-1,2-dichloro- [webbook.nist.gov]

- 7. This compound(683-68-1) MS [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 1,2-Dibromo-1,2-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereoisomerism of 1,2-dibromo-1,2-dichloroethane. The presence of two chiral centers in the molecule gives rise to a pair of enantiomers and a meso compound. This document details the synthesis, stereochemical considerations, and conformational analysis of these stereoisomers. While specific experimental data for the individual stereoisomers of this compound are limited in publicly accessible literature, this guide extrapolates information from analogous dihaloalkanes and computational chemistry principles to provide a thorough analysis. Methodologies for synthesis and potential chiral separation are also discussed.

Introduction

This compound (C₂H₂Br₂Cl₂) is a halogenated hydrocarbon containing two chiral centers, making it a subject of interest for stereochemical studies. The arrangement of the four different substituents (hydrogen, bromine, chlorine, and the other carbon group) around each of the two carbon atoms leads to the existence of multiple stereoisomers. Understanding the distinct spatial arrangements and properties of these isomers is crucial for applications in stereoselective synthesis and as chiral building blocks in drug development.

Molecular Structure and Stereoisomerism

The molecular structure of this compound is characterized by a single carbon-carbon bond, with each carbon atom bonded to a hydrogen, a bromine, and a chlorine atom. The presence of two chiral centers (C1 and C2) results in the formation of three stereoisomers: a pair of enantiomers ((1R,2R) and (1S,2S)) and a meso compound ((1R,2S) or (1S,2R), which are identical).[1][2]

-

Enantiomers: The (1R,2R) and (1S,2S) isomers are non-superimposable mirror images of each other. They possess identical physical properties, except for their interaction with plane-polarized light (they rotate it in opposite directions) and their interactions with other chiral molecules.

-

Meso Compound: The meso form has a plane of symmetry and is therefore achiral and optically inactive, despite having two chiral centers.

Physicochemical and Spectroscopic Data

While specific experimental data for each stereoisomer is scarce, the general properties of this compound (likely a racemic mixture) have been reported. Spectroscopic data from databases provides a general characterization, though isomer-specific assignments are not detailed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₂Br₂Cl₂ | [3] |

| Molecular Weight | 256.75 g/mol | [3] |

| Melting Point | -26 °C | |

| Boiling Point | 195 °C |

Table 2: General Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | A single peak is expected for the chemically equivalent protons in the meso and racemic forms in an achiral solvent. The chemical shift will be influenced by the electronegative halogens. For analogous 1,2-dibromoethane (B42909), a single peak is observed at 3.65 ppm. | [4] |

| ¹³C NMR | A single peak is expected for the two equivalent carbon atoms in both the meso and racemic forms. For analogous 1,2-dibromoethane, a single peak is observed. | [5] |

| FTIR | Characteristic C-H stretching and bending, as well as C-Br and C-Cl stretching vibrations are expected. The NIST database shows a gas-phase IR spectrum for the compound. | [6] |

Conformational Analysis

Rotation around the central carbon-carbon single bond in this compound leads to different conformational isomers (conformers). The most stable conformers are the staggered conformations, where the substituents on the two carbons are maximally separated, minimizing steric hindrance. The eclipsed conformations represent energy maxima. The relative stability of the staggered conformers (gauche and anti) is influenced by steric and electronic effects.

For analogous molecules like 1,2-dichloroethane and 1,2-dibromoethane, the anti conformation, where the two halogen atoms are 180° apart, is generally the most stable due to minimized steric repulsion.[7] The gauche conformations, with a 60° dihedral angle between the halogens, are slightly higher in energy.

References

- 1. brainly.com [brainly.com]

- 2. homework.study.com [homework.study.com]

- 3. This compound | C2H2Br2Cl2 | CID 79092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Ethane, 1,2-dibromo-1,2-dichloro- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,2-Dibromo-1,2-dichloroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-Dibromo-1,2-dichloroethane (C₂H₂Br₂Cl₂), a halogenated hydrocarbon of interest in synthetic chemistry and material science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results | - | - | CH |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | C-1, C-2 |

Note: Due to the presence of meso and dl-diastereomers, the NMR spectra of this compound can be complex. The chemical shifts are influenced by the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 - 2845 | Moderate-Strong | C-H stretching vibrations |

| ~1470 - 1370 | Strong | C-H deformation vibrations |

| ~780 - 580 | Strong | C-Br stretching vibrations |

| Specific C-Cl stretching data not available | - | C-Cl stretching vibrations |

The fingerprint region, typically from 1500 to 400 cm⁻¹, contains a unique set of complex overlapping vibrations that are characteristic of the molecule.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a complex isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

| m/z | Relative Intensity (%) | Assignment |

| 175 | - | [C₂H₂BrCl]⁺ fragment |

| 177 | - | [C₂H₂BrCl]⁺ fragment (isotope peak) |

| 179 | - | [C₂H₂BrCl]⁺ fragment (isotope peak) |

The molecular ion peak [M]⁺ would exhibit a characteristic cluster of peaks due to the various combinations of Br and Cl isotopes.[2][3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum.

-

Integrate the signals to determine the relative ratios of protons.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and structural features of the molecule based on the absorption of infrared radiation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.[2]

-

Salt plates (e.g., NaCl or KBr) or a liquid sample cell.

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto one salt plate.

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Instrumentation:

-

A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[5]

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

Inject a small volume of the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C2H2Br2Cl2 | CID 79092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethane, 1,2-dibromo-1,2-dichloro- [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2 | CID 6401 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 1,2-Dibromo-1,2-dichloroethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 1,2-dibromo-1,2-dichloroethane, a halogenated hydrocarbon with applications in organic synthesis. The document provides a detailed overview of the core synthetic strategies, experimental protocols derived from seminal literature, and quantitative data to facilitate comparison and replication.

Introduction

This compound (C₂H₂Br₂Cl₂) is a vicinal dihalide that has been a subject of study for over a century. Its synthesis is intrinsically linked to the development of halogenation reactions of alkenes, a fundamental transformation in organic chemistry. This guide focuses on the primary historical methods for the preparation of this compound, emphasizing the stereochemical outcomes of these reactions.

The earliest explorations into polyhalogenated ethanes laid the groundwork for the synthesis of this compound. A significant early contribution was made by Schorlemmer in 1881 through his work on the reaction of hydrochloric acid with ethylene (B1197577) glycol, which produced the precursor 1,2-dichloroethane.[1] However, the most direct and historically significant synthesis involves the addition of bromine to 1,2-dichloroethylene, first reported by van de Walle and Henne in 1925.[1]

Core Synthesis Methods

The historical synthesis of this compound is dominated by the electrophilic addition of bromine to 1,2-dichloroethylene. The stereochemistry of the starting alkene (cis- or trans-1,2-dichloroethene) dictates the stereochemistry of the resulting product (racemic or meso). Another historical method involves a halogen exchange reaction.

Electrophilic Addition of Bromine to 1,2-Dichloroethylene

The addition of bromine to the carbon-carbon double bond of 1,2-dichloroethylene is the most well-documented historical method for preparing this compound.[1] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. This mechanism is stereospecific, meaning that the stereochemistry of the starting alkene determines the stereochemistry of the product.

Caption: Electrophilic addition of bromine to an alkene.

Stereochemical Outcomes:

-

Addition to trans-1,2-Dichloroethene: The anti-addition of bromine to trans-1,2-dichloroethene results in the formation of the meso-1,2-dibromo-1,2-dichloroethane.

-

Addition to cis-1,2-Dichloroethene: The anti-addition of bromine to cis-1,2-dichloroethene results in the formation of a racemic mixture of (1R,2S)- and (1S,2R)-1,2-dibromo-1,2-dichloroethane.

Synthesis of meso-1,2-Dibromo-1,2-dichloroethane from trans-1,2-Dichloroethene (Adapted from van de Walle and Henne, 1925)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of trans-1,2-dichloroethene in a suitable inert solvent (e.g., carbon tetrachloride).

-

Addition of Bromine: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the flask from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Reaction Completion and Work-up: After the addition is complete, continue to stir the reaction mixture at room temperature for a period to ensure complete conversion.

-

Isolation: The solvent is then removed under reduced pressure. The resulting solid crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield crystalline meso-1,2-dibromo-1,2-dichloroethane.

Synthesis of Racemic this compound from cis-1,2-Dichloroethene (Adapted from van de Walle and Henne, 1925)

The procedure is analogous to the synthesis of the meso isomer, with the substitution of cis-1,2-dichloroethene as the starting material. The final product is a liquid at room temperature and can be purified by fractional distillation under reduced pressure.

Halogen Exchange

Another, less common, historical approach to synthesizing this compound involves a halogen exchange reaction. This method typically involves the treatment of a tetrachloro- or tetrabromoethane derivative with a suitable halogenating or dehalogenating agent. For instance, the bromination of tetrachloroethylene (B127269) with aluminum bromide at elevated temperatures can yield a mixture of brominated and chlorinated ethanes, including this compound.

Caption: General workflow for halogen exchange synthesis.

Data Presentation

The following tables summarize the key quantitative data for the historical synthesis methods and the physical properties of the resulting isomers.

Table 1: Summary of Historical Synthesis Methods

| Method | Starting Material | Reagents | Key Conditions | Product | Reported Yield | Reference |

| Electrophilic Addition | trans-1,2-Dichloroethene | Br₂ | 70°C | meso-1,2-Dibromo-1,2-dichloroethane | Not specified in abstract | van de Walle & Henne, 1925[1] |

| Electrophilic Addition | cis-1,2-Dichloroethene | Br₂ | Not specified | Racemic this compound | Not specified in abstract | van de Walle & Henne, 1925 |

| Halogen Exchange | Tetrachloroethylene | AlBr₃ | 100°C | Mixture including this compound | Not specified | - |

Table 2: Physical Properties of this compound Isomers

| Property | meso-1,2-Dibromo-1,2-dichloroethane | Racemic this compound |

| Molecular Formula | C₂H₂Br₂Cl₂ | C₂H₂Br₂Cl₂ |

| Molecular Weight | 256.75 g/mol [2] | 256.75 g/mol |

| Physical State | Crystalline solid | Liquid |

| Melting Point | -27 °C[3] | - |

| Boiling Point | 195 °C[3] | 195 °C |

| Density | - | 2.135 g/cm³[3] |

| Refractive Index | - | 1.5662 (estimate)[3] |

Conclusion

The historical synthesis of this compound primarily relies on the stereospecific electrophilic addition of bromine to the cis and trans isomers of 1,2-dichloroethylene. This method, pioneered by van de Walle and Henne, provides a clear example of the principles of stereochemistry in organic reactions. While other methods like halogen exchange exist, the addition reaction remains the most fundamental and well-documented approach from a historical perspective. This guide provides researchers and scientists with a concise yet comprehensive overview of these foundational synthetic routes, complete with experimental insights and comparative data.

References

Unveiling 1,2-Dibromo-1,2-dichloroethane: A Technical Deep Dive into its Discovery and Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1,2-dichloroethane, a halogenated hydrocarbon with the chemical formula C₂H₂Br₂Cl₂, represents a fascinating molecule at the intersection of stereochemistry and reactivity. Its early investigation in the late 19th and early 20th centuries laid the groundwork for a deeper understanding of halogenation reactions and the spatial arrangement of atoms in molecules. This technical guide delves into the seminal discovery and foundational research of this compound, presenting key data, experimental protocols, and the logical frameworks of early organic chemistry.

Discovery and Foundational Synthesis

The genesis of this compound is rooted in the broader exploration of halogenated ethanes. Initial forays into this chemical class were conducted by Schorlemmer in 1881, who investigated the reactions of ethylene (B1197577) derivatives with halogens.[1] However, the first documented synthesis of this compound is credited to van de Walle and Henne in their 1925 publication in the Bulletin de la Classe des Sciences, Academie Royale de Belgique.[1] Their work established a key synthetic route that remains a fundamental example of electrophilic addition.

The primary method for the synthesis of this compound involves the direct bromination of 1,2-dichloroethylene.[1] This reaction is typically carried out at an elevated temperature of 70°C. The addition of bromine across the double bond of 1,2-dichloroethylene proceeds via an anti-addition mechanism, leading to the formation of different stereoisomers.

Stereochemistry of the Addition

The addition of bromine to an alkene, such as 1,2-dichloroethylene, is a classic example of stereospecific anti-addition. This proceeds through a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion then occurs from the face opposite to the bromonium ion bridge, resulting in the two bromine atoms being added to opposite sides of the original double bond.

This stereospecificity has significant implications for the resulting products, depending on the stereochemistry of the starting 1,2-dichloroethylene (cis or trans). The addition of bromine to cis-1,2-dichloroethylene (B151661) yields a racemic mixture of (1R,2S)-1,2-dibromo-1,2-dichloroethane and (1S,2R)-1,2-dibromo-1,2-dichloroethane (a meso compound). Conversely, the addition to trans-1,2-dichloroethylene (B151667) results in the formation of a racemic mixture of (1R,2R)-1,2-dibromo-1,2-dichloroethane and (1S,2S)-1,2-dibromo-1,2-dichloroethane (enantiomers). The molecule possesses two chiral centers, leading to the possibility of enantiomers and diastereomers, including a meso form which is achiral due to an internal plane of symmetry.[2]

Experimental Protocols

Synthesis of this compound (van de Walle & Henne, 1925)

Principle: Electrophilic addition of bromine to 1,2-dichloroethylene.

Apparatus: A reaction flask equipped with a reflux condenser and a dropping funnel. A heating mantle or water bath for temperature control.

Reagents:

-

1,2-Dichloroethylene (cis or trans isomer)

-

Bromine

-

An inert solvent (e.g., carbon tetrachloride, which was common in that era)

Procedure (Reconstructed):

-

1,2-Dichloroethylene is dissolved in an inert solvent in the reaction flask.

-

The solution is heated to approximately 70°C.

-

Bromine, dissolved in the same solvent, is added dropwise from the dropping funnel to the heated solution. The characteristic red-brown color of bromine should disappear as it reacts.

-

The addition is continued until a faint bromine color persists, indicating the completion of the reaction.

-

The reaction mixture is then cooled.

-

The solvent is removed by distillation.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Note: Due to the toxicity of carbon tetrachloride, modern syntheses would employ safer solvents like dichloromethane.

Quantitative Data from Early Research

The following tables summarize the known physical properties of this compound, compiled from various early and modern sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂Br₂Cl₂ | [3] |

| Molecular Weight | 256.75 g/mol | [3] |

| Melting Point | -27 °C | [3] |

| Boiling Point | 195 °C | [3] |

| Density | 2.135 g/cm³ | [3] |

| Refractive Index | 1.5662 (estimate) | [3] |

Spectroscopic Characterization (Early Methods)

While detailed spectroscopic data from the earliest period of research is scarce, the following represents the type of data that would have been obtained with early spectroscopic techniques.

Infrared (IR) Spectroscopy

Early IR spectroscopy would have been used to identify key functional groups. The spectrum of this compound would be characterized by the absence of a C=C stretching band (around 1650 cm⁻¹) present in the starting material and the appearance of C-Br and C-Cl stretching vibrations in the fingerprint region.

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| C-H stretch | 2950-3000 |

| C-Cl stretch | 600-800 |

| C-Br stretch | 500-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Early ¹H NMR spectroscopy would have been a powerful tool to elucidate the structure. Due to the symmetry in the meso-form and the equivalence of the two protons in the enantiomeric pairs, a single proton signal would be expected. The chemical shift would be downfield due to the deshielding effect of the adjacent halogens.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~5.5-6.5 (estimated) | Singlet |

Mandatory Visualizations

Reaction Pathway: Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Workflow: Synthesis and Purification

Caption: Experimental workflow for synthesis.

Early Applications and Research Context

In the early 20th century, polyhalogenated alkanes found use as solvents, intermediates in chemical synthesis, and in some cases, as fumigants or fire retardants. While specific large-scale applications for this compound from this period are not well-documented, its study was crucial for the development of physical organic chemistry. The investigation of its synthesis and stereochemistry provided valuable insights into reaction mechanisms, particularly the nature of electrophilic additions to alkenes. This foundational knowledge was instrumental for the broader development of synthetic organic chemistry and the ability to predict and control the stereochemical outcome of reactions.

Conclusion

The discovery and early research on this compound, particularly the work of van de Walle and Henne, represent a significant milestone in the history of organic chemistry. The synthesis of this molecule provided a clear and early example of a stereospecific reaction, contributing to the then-nascent understanding of reaction mechanisms and the three-dimensional nature of molecules. While the compound itself may not have found widespread commercial application in its early days, its role in the intellectual development of chemical science is undeniable. The principles elucidated through its study continue to be fundamental to the education of chemists and the practice of chemical research today.

References

- 1. 3.2.4 – Halogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. brainly.com [brainly.com]

- 3. Details - Bulletin scientifique de la France et de la Belgique - Biodiversity Heritage Library [biodiversitylibrary.org]

Thermodynamic Properties of 1,2-Dibromo-1,2-dichloroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermodynamic data for 1,2-Dibromo-1,2-dichloroethane. Due to a scarcity of direct experimental values for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key thermodynamic properties, drawing upon established methodologies for similar halogenated hydrocarbons.

Core Thermodynamic Data

| Thermodynamic Property | Symbol | Value | Unit | Source | Notes |

| Standard Gibbs Free Energy of Formation | ΔfG° | -34.14 | kJ/mol | Cheméo[1] | Calculated using the Joback method. |

| Enthalpy of Vaporization | ΔvapH | 45.9 | kJ/mol | NIST WebBook[2] | |

| Heat of Fusion | ΔfusH | 8,303 | J/mol | PubChem[3] | The original source states "joules/g mol", which is interpreted as J/mol. |

| Melting Point | Tm | -26 | °C | Stenutz[4], PubChem[3] | |

| Boiling Point | Tb | 195 | °C | PubChem[3] |

Experimental Protocols

The following sections describe the standard experimental methodologies that would be employed to determine the primary thermodynamic properties of this compound.

Determination of Heat Capacity (Cp)

The heat capacity of liquid this compound can be determined using a calorimeter.

Apparatus:

-

A copper calorimeter with a stirrer.

-

An insulating jacket to minimize heat loss.

-

A heating coil of known resistance.

-

A DC power supply, ammeter, and voltmeter.

-

A calibrated thermometer or digital temperature probe.

-

A stopwatch.

Procedure:

-

The mass of the empty calorimeter and stirrer is recorded.

-

The calorimeter is filled with a known mass of this compound.

-

The apparatus is assembled with the heating coil and thermometer immersed in the liquid.

-

The initial temperature of the liquid is recorded once thermal equilibrium is reached.

-

A known and constant current is passed through the heating coil for a specific duration (e.g., 5 minutes), and the voltage across the coil is recorded. The liquid is stirred continuously to ensure uniform temperature distribution.

-

The final temperature of the liquid is recorded after the heating is stopped and the temperature has stabilized.

-

The heat supplied by the coil is calculated using the formula: Q = V * I * t, where V is the voltage, I is the current, and t is the time.

-

The heat capacity of the liquid is then calculated using the equation: Q = (mliquid * Cp,liquid + mcalorimeter * Cp,calorimeter) * ΔT, where m is the mass, Cp is the specific heat capacity, and ΔT is the change in temperature. The heat capacity of the copper calorimeter is a known value.

Determination of Enthalpy of Combustion (ΔcH°) and Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of this compound can be determined from its enthalpy of combustion, measured using a bomb calorimeter.

Apparatus:

-

A high-pressure bomb calorimeter.

-

An oxygen source.

-

A sample crucible.

-

An ignition system.

-

A calibrated thermometer or digital temperature probe.

-

A water bath of known volume surrounding the bomb.

Procedure:

-

A known mass of this compound is placed in the crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature of the water is recorded after thermal equilibrium is established.

-

The sample is ignited electrically.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The total heat change is calculated using the formula: qreaction = -(Ccalorimeter * ΔT), where Ccalorimeter is the total heat capacity of the calorimeter (including the water and the bomb components), and ΔT is the corrected temperature change.

-

The enthalpy of combustion per mole of the substance is then calculated.

-

The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, from the balanced chemical equation for the combustion of this compound and the known standard enthalpies of formation of the products (CO2, H2O, HCl, and Br2).

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of thermodynamic data and the relationship between key thermodynamic quantities.

Caption: Experimental workflow for thermodynamic data acquisition.

Caption: Fundamental relationships between thermodynamic properties.

References

Potential Research Areas for 1,2-Dibromo-1,2-dichloroethane: A Technical Guide for Scientists and Drug Development Professionals

Introduction

1,2-Dibromo-1,2-dichloroethane (C₂H₂Br₂Cl₂) is a halogenated hydrocarbon that, despite its relatively simple structure, presents a compelling subject for advanced research in organic synthesis, materials science, and environmental studies. As a member of the vicinal dihaloethane family, its mixed halogen substitution offers unique reactivity and stereochemical properties that are not as extensively explored as its more common analogues, 1,2-dibromoethane (B42909) (EDB) and 1,2-dichloroethane (B1671644) (DCA).[1] This technical guide outlines key physicochemical data, experimental protocols, and promising research avenues for this compound, aimed at stimulating further investigation by researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research. The following tables summarize the key quantitative data for this compound and its isomers.

Table 1: Physical Properties of this compound Isomers

| Property | This compound | 1,2-Dibromo-1,1-dichloroethane (B165206) | Reference |

| CAS Number | 683-68-1 | 75-81-0 | [2][3] |

| Molecular Formula | C₂H₂Br₂Cl₂ | C₂H₂Br₂Cl₂ | [3] |

| Molecular Weight | 256.75 g/mol | 256.75 g/mol | [3] |

| Melting Point | -26 °C | -26 °C | [3] |

| Boiling Point | 195 °C | 195 °C | [3][4] |

| Density | 2.135 g/cm³ | 2.135 g/cm³ @ 20°C | [3][4] |

| Refractive Index | 1.5662 (estimate) | 1.5567 @ 20°C | [3][4] |

| LogP | 2.906 | Not Available | [4] |

Table 2: Key Spectroscopic Data for this compound (CAS 683-68-1)

| Spectrum Type | Key Peaks / Signals | Reference |

| Mass Spec (EI) | Major fragments (m/z): 175, 177, 179 | [2][5] |

| ¹H NMR | A single peak is expected due to the symmetrical nature of the molecule, similar to 1,2-dibromoethane (δ ≈ 3.65 ppm) and 1,2-dichloroethane (δ ≈ 3.73 ppm). | [6][7] |

| ¹³C NMR | A single peak is expected for the two equivalent carbon atoms. | [8] |

| Infrared (IR) | C-H stretching: ~2975-2845 cm⁻¹, C-Br stretching: ~780-580 cm⁻¹, C-Cl stretching: ~800-600 cm⁻¹ | [9][10][11][12] |

Synthesis and Experimental Protocols

The most established method for synthesizing this compound is through the electrophilic addition of bromine to 1,2-dichloroethylene.[1][13] The stereochemistry of the starting alkene influences the stereochemical outcome of the product.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the bromination of 1,2-dichloroethylene, based on the method reported by van de Walle and Henne in 1925.[1][13]

Materials:

-

1,2-Dichloroethylene (cis/trans mixture)

-

Elemental Bromine (Br₂)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure the apparatus is dry and vented to a fume hood.

-

Dissolve 1,2-dichloroethylene (1.0 eq) in a minimal amount of dichloromethane and add it to the reaction flask.

-

Heat the solution to a gentle reflux (approximately 70°C).[13]

-

Slowly add elemental bromine (1.0 eq) dropwise from the dropping funnel to the refluxing solution. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to quench any remaining bromine) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Potential Research Areas

The unique structural features of this compound open up several avenues for innovative research.

Asymmetric Synthesis and Stereoselective Reactions

The presence of two chiral centers in this compound makes it an excellent candidate for research in stereoselective synthesis. The molecule can exist as a pair of enantiomers ((1R,2R) and (1S,2S)) and a meso compound ((1R,2S)).[14]

-

Potential Research: Development of catalytic asymmetric methods to synthesize specific stereoisomers of this compound is a significant challenge.[15][16][17] Furthermore, utilizing the purified stereoisomers as chiral building blocks in the synthesis of complex molecules, such as pharmaceuticals or natural products, is a promising area.[1] The differential reactivity of the bromine versus chlorine atoms can be exploited in sequential, stereospecific substitution reactions.

Advanced Polymer Materials

Halogenated alkanes can act as chain transfer agents in radical polymerization processes, controlling molecular weight and polymer architecture. The isomer 1,2-dibromo-1,1-dichloroethane has been investigated for this purpose in the production of PVC.[3]

-

Potential Research: A comparative study of this compound and its isomers as chain transfer agents in the polymerization of vinyl chloride and other monomers could yield new polymers with tailored properties. Research could focus on how the different halogen arrangements affect the chain transfer constant and the resulting polymer's thermal stability, flame retardancy, and mechanical properties.

Mechanistic Toxicology and Safety Evaluation

While the toxicology of EDB and DCA is well-documented, data on mixed halogenated ethanes like this compound is sparse. It is hypothesized that, like its analogues, it may form reactive episulfonium ion intermediates that can alkylate DNA, leading to mutagenicity.[1]

-

Potential Research: A key research area is the in-vitro and in-vivo toxicological assessment of this compound. This includes determining its metabolic pathways, identifying reactive metabolites, and evaluating its potential for genotoxicity and carcinogenicity. A comparative toxicological study of the meso and enantiomeric forms could reveal stereoisomer-specific biological activities, which is a critical aspect of modern safety assessment.[18][19]

Environmental Fate and Bioremediation Strategies

Halogenated ethanes are significant environmental contaminants due to their persistence in groundwater.[20] The biodegradation of these compounds can occur under both aerobic and anaerobic conditions.[20][21] For this compound, reductive dehalogenation under anaerobic conditions is a probable environmental fate.[1]

-

Potential Research: Investigating the microbial consortia capable of degrading this compound is a vital research area. Studies could focus on identifying the specific dehalogenase enzymes involved and optimizing conditions for bioremediation. A key question is the sequence of halogen removal: are bromines removed preferentially over chlorines? Understanding these pathways could lead to the development of effective in-situ bioremediation strategies for sites contaminated with mixed halogenated compounds.[22][23]

This compound is a molecule with significant untapped potential. Its unique combination of four halogen atoms on a simple ethane (B1197151) backbone provides a rich platform for exploring fundamental questions in stereoselective chemistry, polymer science, toxicology, and environmental science. For researchers and drug development professionals, this compound represents not just a synthetic intermediate, but a versatile tool for creating novel molecular architectures and addressing critical scientific challenges. Further detailed investigation into the areas outlined in this guide is warranted and promises to yield valuable scientific insights and practical applications.

References

- 1. This compound | 683-68-1 | Benchchem [benchchem.com]

- 2. This compound | C2H2Br2Cl2 | CID 79092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2 | CID 6401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Ethane, 1,2-dibromo-1,2-dichloro- [webbook.nist.gov]

- 6. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 1,2-DIBROMO-1,1-DICHLOROETHANE(75-81-0) 13C NMR spectrum [chemicalbook.com]

- 9. This compound(683-68-1) IR Spectrum [chemicalbook.com]

- 10. C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Ethane, 1,2-dibromo-1,2-dichloro- [webbook.nist.gov]

- 12. Ethane, 1,2-dibromo-1,2-dichloro- [webbook.nist.gov]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. (1R,2R)-1,2-dibromo-1,2-dichloroethane | C2H2Br2Cl2 | CID 98044589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. The asymmetric synthesis of halogenated compounds from carboxylic acids is world first | EurekAlert! [eurekalert.org]

- 17. sciencedaily.com [sciencedaily.com]

- 18. Comparative Toxicity of DDT Isomers and Related Compounds to Mosquito Larvae and Fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative inhalation toxicity of ethyltoluene isomers in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273 [agris.fao.org]

- 22. Biodegradation of halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1,2-Dibromo-1,2-dichloroethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-Dibromo-1,2-dichloroethane in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on presenting the available qualitative information, outlining detailed experimental protocols for determining solubility, and discussing the theoretical principles governing the solubility of halogenated hydrocarbons. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and to design and execute experiments to determine precise solubility parameters.

Introduction

This compound (C₂H₂Br₂Cl₂) is a halogenated hydrocarbon of interest in various fields of chemical research and development. A thorough understanding of its solubility in organic solvents is crucial for its application in synthesis, purification, and formulation. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides a framework for its experimental determination.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound and its Isomers in Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility of 1,2-Dibromo-1,1-dichloroethane |

| Alcohols | Alcohol (general) | Soluble[3] |

| Ethers | Ether (general) | Soluble[3] |

| Ketones | Acetone (B3395972) | Soluble[3][4] |

| Aromatic Hydrocarbons | Benzene | Soluble[3][4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if the compound is chromophoric)

-

Syringes and syringe filters (0.45 µm)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of a distinct layer of the solute after vigorous mixing will indicate that a saturated solution has been formed.

-

Equilibrate the mixture in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the mixture to stand undisturbed for a period to allow for phase separation. If necessary, centrifuge the sample to facilitate the separation of the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a syringe filter to remove any suspended microdroplets of the undissolved solute.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the filtered saturated solution using a calibrated analytical instrument (e.g., GC-FID).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.

Caption: Workflow for determining the solubility of this compound.

Theoretical Considerations for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Halogenated hydrocarbons, such as this compound, are generally considered to be of low to moderate polarity. Their solubility in organic solvents is governed by the balance of intermolecular forces between the solute and solvent molecules.

-

Van der Waals Forces: These are the primary intermolecular forces for non-polar and weakly polar compounds and will play a significant role in the dissolution of this compound in non-polar solvents like hexane (B92381) or toluene.

-

Dipole-Dipole Interactions: The carbon-halogen bonds in this compound are polarized, leading to a net molecular dipole moment. This allows for favorable dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like alcohols.

Generally, the solubility of halogenated hydrocarbons in organic solvents is expected to be substantial, in contrast to their very low solubility in water.[6] For a more precise prediction of solubility, computational models such as COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can be employed.[7][8] These models use quantum chemical calculations to predict thermodynamic properties, including solubility, based on the molecular structures of the solute and solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented, this guide provides a comprehensive overview of the available qualitative information and a detailed experimental framework for its determination. By understanding the theoretical principles of solubility and following the outlined experimental protocol, researchers can accurately determine the solubility of this compound in various organic solvents, facilitating its effective use in their work. The provided workflow and theoretical background serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,2-Dibromo-1,1-dichloroethane [webbook.nist.gov]

- 3. 1,2-Dibromo-1,1-dichloroethane | C2H2Br2Cl2 | CID 6401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. routledge.com [routledge.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Applications of 1,2-Dibromo-1,2-dichloroethane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1,2-dichloroethane is a polyhalogenated hydrocarbon that serves as a specialized intermediate in organic synthesis. Its reactivity is primarily dictated by the presence of four halogen atoms on a two-carbon skeleton, making it a precursor for various unsaturated and functionalized molecules. The differential reactivity of bromine and chlorine atoms, and the stereochemistry of the molecule, offer unique opportunities for selective transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of halogenated alkenes, which are valuable building blocks in medicinal chemistry and materials science.

Application Note 1: Synthesis of (E)-1-Bromo-1,2-dichloroethene via Dehydrohalogenation

Overview

One of the primary applications of this compound is its use as a precursor to halo-substituted alkenes through dehydrohalogenation reactions. Specifically, it can be converted to (E)-1-bromo-1,2-dichloroethene. This transformation is significant as vinyl halides are versatile intermediates in a variety of coupling reactions (e.g., Suzuki, Stille, Heck) and are precursors to acetylenes. The stereoselective formation of the (E)-isomer is often crucial for the synthesis of complex target molecules.

Mechanism of Reaction

The dehydrohalogenation of this compound typically proceeds via an E2 (bimolecular elimination) mechanism. This is a one-step process where a base abstracts a proton from one carbon atom, while simultaneously, a halide is eliminated from the adjacent carbon atom, leading to the formation of a double bond. The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the starting material, with a preference for an anti-periplanar arrangement of the proton and the leaving group.

For this compound, there are two possible leaving groups (bromine and chlorine) and two protons. The regioselectivity and stereoselectivity of the elimination will depend on the relative acidity of the protons, the leaving group ability of the halogens (Br > Cl), and the steric hindrance of the base.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Bromo-1,2-dichloroethene

This protocol is based on the reported synthesis of (E)-1-bromo-1,2-dichloroethene from this compound.[1]

Materials:

-

This compound

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound in diethyl ether, add piperidine.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, filter the mixture to remove the piperidinium (B107235) salt byproduct.

-

Wash the filtrate with water to remove any remaining piperidine and salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

It has been noted that the product may be obtained as a mixture with byproducts and may require further purification, such as distillation or preparative chromatography, to isolate the pure (E)-1-bromo-1,2-dichloroethene.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Reagent | Piperidine | [1] |

| Solvent | Diethyl ether | [1] |

| Product | (E)-1-Bromo-1,2-dichloroethene | [1] |

| Yield | Not specified; product not isolated from byproducts | [1] |

Visualizations

Caption: Experimental workflow for the synthesis of (E)-1-bromo-1,2-dichloroethene.

Caption: Simplified E2 mechanism for dehydrobromination.

Conclusion

This compound is a valuable, albeit specialized, reagent in organic synthesis. Its primary utility lies in the stereoselective synthesis of halogenated alkenes through dehydrohalogenation reactions. The provided protocol for the synthesis of (E)-1-bromo-1,2-dichloroethene serves as a key example of its application. Further research into the selective elimination of different halogen atoms and the development of purification methods for the resulting products will undoubtedly expand the utility of this compound in the synthesis of complex molecules for the pharmaceutical and materials science industries. Researchers and professionals in drug development can leverage these reactions to create novel scaffolds and intermediates for new chemical entities.

References

Application Notes and Protocols: 1,2-Dibromo-1,2-dichloroethane as a Potential Brominating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research of scientific literature and chemical databases indicates that 1,2-dibromo-1,2-dichloroethane is not a commonly utilized brominating agent in synthetic organic chemistry . Its primary documented role is as a chemical intermediate for the synthesis of other halogenated compounds and as a subject of study in environmental science and toxicology, particularly concerning its dehalogenation.[1][2] While its structure, containing two bromine atoms, suggests a potential for acting as a bromine source, practical applications and established protocols for its use in bromination are not available in the reviewed literature.

This document provides a summary of the known properties and reactions of this compound. It also explores the theoretical potential for its use as a brominating agent based on its chemical structure and reactivity, alongside a discussion of more conventional and well-documented brominating agents.

Compound Profile: this compound

Chemical Properties

| Property | Value |

| Chemical Formula | C₂H₂Br₂Cl₂ |

| Molecular Weight | 256.75 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 683-68-1 |

| Boiling Point | Not well-documented |

| Solubility | Sparingly soluble in water; soluble in organic solvents. |

Synthesis

The most referenced method for the synthesis of this compound is the direct bromination of 1,2-dichloroethylene. This reaction typically proceeds via an electrophilic addition mechanism.[1]

Known Reactivity and Applications

The primary documented chemical transformation of this compound is reductive dehalogenation .[1] This process involves the removal of the halogen atoms and is a key aspect of its environmental degradation. In synthetic contexts, it is noted as an intermediate in the production of other chemicals.[1]

Theoretical Potential as a Brominating Agent

The presence of two C-Br bonds in this compound suggests that it could, in principle, serve as a source of bromine for chemical reactions.

Radical Bromination Pathway

Theoretical studies on the atmospheric chemistry of this compound have shown that the C-Br bond can undergo photolytic cleavage to produce bromine radicals (Br•).[3] This suggests a potential application in free-radical bromination reactions, similar to other radical initiators.

Caption: Theoretical radical bromination pathway.

Protocol (Theoretical):

A hypothetical protocol for radical bromination using this compound would likely involve the following steps. Note: This is a theoretical protocol and has not been validated by published experimental data.

-

Reaction Setup: In a suitable reaction vessel equipped with a condenser, stirrer, and inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in an appropriate inert solvent (e.g., carbon tetrachloride or cyclohexane).

-

Reagent Addition: Add this compound to the reaction mixture. The stoichiometry would need to be determined empirically.

-

Initiation: Initiate the reaction by exposing the mixture to a UV lamp or by heating to a temperature sufficient to induce homolytic cleavage of the C-Br bond.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, wash with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to quench any remaining bromine species, followed by a standard aqueous work-up. The desired brominated product would then be isolated and purified by distillation or chromatography.

Expected Outcome (Hypothetical):

This theoretical protocol might lead to the bromination of alkanes or at allylic/benzylic positions. However, the efficiency, selectivity, and formation of side products are unknown.

Alternative and Established Brominating Agents

Given the lack of documented use of this compound as a brominating agent, researchers are advised to consider the following well-established alternatives:

| Brominating Agent | Typical Applications | Key Features |

| Elemental Bromine (Br₂) | Electrophilic addition to alkenes and alkynes, electrophilic aromatic substitution, α-bromination of carbonyls. | Highly reactive, versatile, but also toxic and corrosive, requiring careful handling. |

| N-Bromosuccinimide (NBS) | Allylic and benzylic bromination, α-bromination of carbonyls. | Solid reagent, easier to handle than Br₂, provides a low concentration of Br₂ in situ. |

| 1,2-Dibromoethane | Bromination of carbanions. | Structurally similar to the topic compound but with documented applications for specific nucleophiles. |

| 1,2-Dibromotetrachloroethane | Used in modified Appel-type reactions for the conversion of alcohols to alkyl bromides. | A polyhalogenated ethane (B1197151) with specific, documented utility in bromination reactions. |

Caption: Common applications of established brominating agents.

Safety Precautions